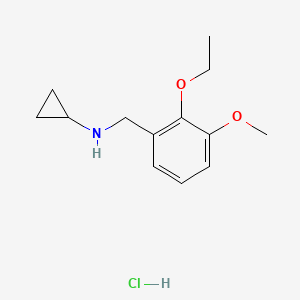![molecular formula C12H26N4O2 B5466784 N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B5466784.png)
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide, also known as DPBA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBA is a derivative of acetamide and has a hydroxyimino group attached to it. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the development of inflammation, tumors, and viruses. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in the development of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of cytokines, which are involved in the development of inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for use in lab experiments. This compound is not water-soluble, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied for its long-term effects, so its safety for long-term use is not yet fully understood.
Orientations Futures
There are several potential future directions for the study of N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide. One potential direction is the development of this compound-based drugs for the treatment of Alzheimer's disease. Another potential direction is the study of this compound's effects on other viruses, such as Zika virus and Ebola virus. Additionally, this compound could be studied for its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide involves the reaction of 2-(hydroxyimino)acetamide with 1-chloro-5-dimethylamino-pentane in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound as a white solid with a melting point of 122-124°C.
Applications De Recherche Scientifique
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of this disease.
Propriétés
IUPAC Name |
(2Z)-N-[3-[5-(dimethylamino)pentylamino]propyl]-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O2/c1-16(2)10-5-3-4-7-13-8-6-9-14-12(17)11-15-18/h11,13,18H,3-10H2,1-2H3,(H,14,17)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYXDRYPRHHPRB-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCNCCCNC(=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCCCNCCCNC(=O)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5466709.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5466712.png)
![1-methyl-9-(3-pyridin-3-ylpropanoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5466723.png)
![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5466724.png)
![2-(3-morpholinyl)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide hydrochloride](/img/structure/B5466726.png)
![ethyl 1-[2-(propylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B5466733.png)


![2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5466758.png)

![methyl 2-[(ethylsulfonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5466771.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5466779.png)
![N,N,2-trimethyl-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5466783.png)
